Product packaging for 4-Methoxy-2,2-dimethylpentanal(Cat. No.:)

4-Methoxy-2,2-dimethylpentanal

Cat. No.: B13247952
M. Wt: 144.21 g/mol
InChI Key: YURITAVDMALGEV-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethylpentanal is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . Its structure features an aldehyde functional group adjacent to a tertiary carbon center and a methoxy ether group, making it a potential versatile building block in organic synthesis . The compound is identified by CAS Number 1936729-06-4 . As a specialized aldehyde, it is primarily valued in research settings as a synthetic intermediate. It can be used in reactions such as Grignard additions, aldol condensations, and reductive amination to create more complex molecular architectures. This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any consumer applications. Proper storage conditions and cold-chain transportation are recommended to maintain the stability and integrity of the product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B13247952 4-Methoxy-2,2-dimethylpentanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-methoxy-2,2-dimethylpentanal

InChI

InChI=1S/C8H16O2/c1-7(10-4)5-8(2,3)6-9/h6-7H,5H2,1-4H3

InChI Key

YURITAVDMALGEV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C=O)OC

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2,2 Dimethylpentanal and Analogues

Diastereoselective Synthetic Routes to Substituted Pentanals

Achieving stereochemical control is a central challenge in the synthesis of substituted pentanals. Diastereoselective methods are designed to preferentially form one diastereomer over others, which is crucial for applications where specific stereochemistry is required. These strategies often employ chiral catalysts or auxiliaries to guide the reaction pathway.

Diastereoselective dihydroxylation is a powerful method for installing two adjacent hydroxyl (-OH) groups across a carbon-carbon double bond with a specific spatial arrangement (syn-dihydroxylation). libretexts.org This approach is foundational for synthesizing chiral building blocks used in the production of pharmaceuticals and natural products. acsgcipr.org For a precursor to 4-Methoxy-2,2-dimethylpentanal, this would typically involve the dihydroxylation of a suitably substituted pentene.

The Sharpless asymmetric dihydroxylation is a widely applied technique that uses catalytic amounts of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant. acsgcipr.org This method can convert a wide range of functionalized and non-functionalized olefins into their corresponding chiral diols with high enantioselectivity. acsgcipr.org For instance, a hypothetical precursor such as (E)-4-methoxy-2,2-dimethyl-3-pentene could be subjected to these conditions to yield a chiral diol. This intermediate can then be further manipulated, for example, through selective oxidation or cleavage, to furnish the target aldehyde.

While osmium-based reagents are highly effective, alternative, more economical methods using potassium permanganate (B83412) (KMnO₄) have also been developed. organic-chemistry.org By using KMnO₄ with a quaternary ammonium (B1175870) salt in a nonaqueous system, cis-dihydroxylation can be achieved efficiently and on a large scale, avoiding the overoxidation often associated with permanganate in aqueous solutions. organic-chemistry.org The reaction proceeds through a five-membered-ring manganese complex, which helps prevent overoxidation. organic-chemistry.org A diastereoselective dihydroxylation was notably used as a key step in the synthesis of a C14-C29 fragment of a complex natural product, which involved creating a substituted pentanal as a model α-branched aldehyde. researchgate.netsci-hub.se

Organocatalysis, which uses small organic molecules as catalysts, has become a primary tool for asymmetric synthesis. taltech.ee The direct aldol (B89426) reaction, where the enolate of an aldehyde or ketone reacts with another carbonyl compound, is a classic C-C bond-forming reaction that can be rendered highly enantioselective using organocatalysts. organic-chemistry.org

For the synthesis of a substituted pentanal like this compound, a direct cross-aldol reaction between two different aldehydes is a viable strategy. caltech.educaltech.edu The amino acid L-proline is an exceptionally effective catalyst for such transformations. caltech.edursc.org The reaction mechanism involves the formation of a nucleophilic enamine intermediate from one aldehyde and the catalyst, which then attacks the second aldehyde. taltech.ee

A plausible route to the target compound could involve the L-proline-catalyzed reaction of isobutyraldehyde (B47883) (providing the 2,2-dimethyl moiety) with 3-methoxypropanal (B1583901). Research has demonstrated the successful use of L-proline to catalyze the direct aldol coupling of two distinct aldehydes, such as isobutyraldehyde and propionaldehyde, to form 3-hydroxy-2,2,4-trimethylpentanal. google.comwiley-vch.de This precedent supports the feasibility of adapting the methodology for incorporating a methoxy (B1213986) group. The use of imidazolidinone catalysts, developed for activating α,β-unsaturated aldehydes, also represents a powerful strategy for direct and enantioselective cross-aldol reactions of aldehydes. caltech.educaltech.edu

Table 1: Representative Organocatalysts in Aldol Reactions

Catalyst Reactants Product Type Key Feature Reference(s)
L-Proline Isobutyraldehyde + Propionaldehyde β-Hydroxy pentanal Highly effective for direct aldehyde-aldehyde cross-aldol reactions. google.comwiley-vch.de
Imidazolidinone Various Aldehydes β-Hydroxy dimethylacetals First direct enantioselective catalytic aldol coupling of two aldehydes. caltech.edu
(S)-Diphenylprolinol silyl (B83357) ether n-Pentanal + Nitroethylene γ-Nitro aldehyde Promotes Michael addition over aldol self-condensation. nih.gov
Takemoto Catalyst (Thiourea-based) α-Methylmalonamate + Nitrosobenzene α-Oxyaminated malonamate Achieves high yield and enantioselectivity in nitroso aldol reactions. beilstein-journals.org

Lewis acids are indispensable tools in organic synthesis for enhancing reactivity and controlling stereochemistry. rsc.org By coordinating to a carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. bath.ac.uk In the context of aldol reactions, this activation allows the reaction to proceed under milder conditions and, crucially, can enforce a specific geometry on the transition state, leading to high diastereoselectivity. nih.gov

The stereochemical outcome of an aldol reaction can often be predicted using the Zimmerman-Traxler model, which involves a six-membered ring transition state. wikipedia.org Lewis acids can influence the preference for a chair-like transition state, thereby directing the reaction towards either syn or anti products. nih.gov For instance, the use of different Lewis acids can lead to a divergence in stereocontrol; one study found that while Brønsted acids favored the syn-aldol product, Lewis acids like copper(II) and scandium(III) triflates selectively produced the anti-aldol product. nih.gov

This principle can be applied to the synthesis of substituted pentanals. A Lewis acid-mediated aldol reaction between a chiral enolate (or a silyl enol ether in the Mukaiyama aldol reaction) and an aldehyde like 3-methoxypropanal could be used to construct the C3-C4 bond of the target molecule with high stereocontrol. wikipedia.org The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂, Sc(OTf)₃) and the nature of the reactants are critical in determining the diastereomeric ratio of the product. nih.govresearchgate.netnih.gov

Table 2: Influence of Lewis Acids on Stereoselectivity

Lewis Acid Reaction Type Substrates Stereochemical Outcome Reference(s)
Sn(OTf)₂ Aldol Condensation 2,3,7-Triketoesters High selectivity for 1,3-anti product. nih.gov
Ti(IV) complexes Diels-Alder (E)-ethyl 4-oxopent-2-enoate + Dienes Excellent regiochemical control. researchgate.net
Sn(OTf)₂ Formal (4+2)-Cycloaddition Azatrienes + Styrylmalonates Highly diastereoselective construction of tetrahydropyridines. nih.gov
Fe Catalysts Ring-Opening Cyclobutanones Access to conjugated enones. researchgate.net

Metal-Catalyzed Synthetic Transformations

Metal catalysts are central to many modern synthetic transformations, enabling reactions that would otherwise be difficult or impossible. For the synthesis of pentanal systems, hydroformylation and conjugate addition are two prominent metal-catalyzed strategies that allow for the efficient construction of the aldehyde functionality and its surrounding carbon framework.

Hydroformylation, also known as the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org The reaction uses a mixture of carbon monoxide (CO) and hydrogen (H₂) and is catalyzed by transition metal complexes, most commonly based on rhodium or cobalt. mt.comuva.nl This process is a cornerstone of industrial chemistry for producing bulk chemicals. wikipedia.orgnih.gov

To synthesize this compound, the hydroformylation of a branched, methoxy-containing butene would be the most direct approach. A key challenge in the hydroformylation of substituted alkenes is controlling the regioselectivity—that is, determining whether the formyl group adds to the terminal carbon (to form a linear aldehyde) or an internal carbon (to form a branched aldehyde). redalyc.org For internal or branched alkenes, achieving high selectivity for the linear product is often difficult but can be controlled by the choice of catalyst and ligands. uva.nlresearchgate.net

Rhodium catalysts modified with phosphine (B1218219) ligands are generally superior for achieving high activity and selectivity under mild conditions. uva.nl For example, rhodium catalysts with tetraphosphine ligands have been shown to be highly effective for the isomerization and subsequent hydroformylation of internal alkenes like 2-pentene (B8815676) and 2-hexene (B8810679) to yield linear aldehydes with greater than 95% selectivity. researchgate.net While the hydroformylation of more sterically hindered, substituted olefins like 2-methyl-2-pentene (B165383) often results in lower yields, the development of advanced catalyst systems continues to push the boundaries of this methodology. redalyc.org

Table 3: Catalyst Systems for Hydroformylation of Alkenes

Catalyst System Substrate Key Finding Reference(s)
Rhodium/Tetraphosphine Internal Olefins (e.g., 2-pentene) Highly effective for isomerization-hydroformylation to linear aldehydes (>95% selectivity). researchgate.net
RuCl₂(DMSO)₄ 1-Hexene, Cyclohexene Good yield for linear olefins, low yield for substituted olefins. redalyc.org
Cobalt Complexes Higher Olefins (C7-C14) Used in the Shell process, often modified with phosphine ligands. wikipedia.org
Rhodium/BIPHEPHOS trans-4-octene Achieved 88% yield of the linear C9-aldehyde. researchgate.net

Copper-catalyzed conjugate addition (or 1,4-Michael addition) is a robust method for forming carbon-carbon bonds. organic-chemistry.org This reaction involves the addition of a nucleophile, typically an organometallic reagent, to the β-position of an α,β-unsaturated carbonyl compound. libretexts.org Copper catalysis is particularly effective for this transformation, especially when using softer nucleophiles like organocuprates (Gilman reagents) or when adding Grignard reagents in the presence of a catalytic amount of a copper salt. spcmc.ac.insioc-journal.cn The use of copper favors the 1,4-addition pathway over the competing 1,2-addition (direct attack at the carbonyl carbon) that is common with harder organometallic reagents like organolithiums or Grignard reagents alone. libretexts.orgspcmc.ac.in

For the synthesis of this compound, this strategy could be employed by starting with an α,β-unsaturated aldehyde precursor. For example, the conjugate addition of a methyl group from lithium dimethylcuprate ((CH₃)₂CuLi) to 4-methoxy-2,2-dimethyl-3-pentenal would yield the desired saturated aldehyde. Alternatively, the addition of a larger fragment to a simpler enal could be envisioned. The development of asymmetric copper-catalyzed conjugate additions, using chiral ligands, has made it possible to create β-substituted aldehydes with high enantioselectivity, a motif found in many natural products. unige.chnih.govrsc.org However, α,β-unsaturated aldehydes can be challenging substrates due to the potential for competitive 1,2-addition. nih.gov

Significant progress has been made using various organometallic reagents, including dialkylzinc (R₂Zn) and triorganoaluminum (R₃Al) reagents, in combination with chiral copper catalysts to achieve high regio- and enantioselectivity. unige.chbeilstein-journals.org

Table 4: Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Aldehydes

Copper Catalyst/Ligand Organometallic Reagent Key Feature Reference(s)
Cu(OTf)₂ / Chiral Phosphoramidite R₂Zn First example of enantioselective 1,6-conjugate addition to a dienone. beilstein-journals.org
CuCl / Ferrocenyl Diphosphines Grignard Reagents High stereocontrol (up to 96% ee) for addition to cyclic enones. organic-chemistry.org
Cu(OTf)₂ / (R)-TolBINAP R₂Zn, R₃Al Good to excellent regio- and enantioselectivities for additions to enals. unige.ch
Cu(OTf)₂ / PPh₃ / Chiral Prolinol Et₂Zn, Me₂Zn Highly enantioselective (up to 96% ee) but moderate 1,4:1,2 ratios. nih.gov

Iron-Catalyzed C-H Functionalization Relevant to Pentanal Synthesis

The direct functionalization of otherwise unreactive C-H bonds represents a significant advancement in synthetic chemistry, offering a more step-economical route to complex molecules. nih.gov Iron, being an abundant, low-cost, and less toxic transition metal, has emerged as a key catalyst in this field. nih.govresearchgate.net Iron-catalyzed C-H activation processes have been developed for various transformations, including alkylation, arylation, and amination, often employing chelation assistance to direct the reaction to a specific C-H bond. nih.gov

While direct synthesis of this compound via iron-catalyzed C-H functionalization is not explicitly detailed in the literature, the principles are relevant to the synthesis of substituted pentanal frameworks. For instance, iron complexes have been shown to catalyze the C-H functionalization of simple olefins like propylene (B89431). nih.gov A cationic cyclopentadienyliron dicarbonyl complex can activate the allylic C(sp³)–H bonds of propylene and other α-olefins, allowing for subsequent C-C bond formation. nih.gov This strategy, in principle, could be adapted to introduce functionality at a specific position of a pentene derivative, which could then be converted to the target pentanal.

Furthermore, iron catalysts are effective in carbene-transfer reactions, which can be used to form new C-C bonds by inserting into a C-H bond. mdpi.com Iron(III) porphyrin complexes, for example, have been used to catalyze the C-H functionalization of aromatic compounds. mdpi.com The development of low-valent iron catalysis, in particular, has enabled new C-H activation strategies that are highly relevant for creating complex aliphatic chains. nih.gov The application of these iron-catalyzed methodologies provides a foundation for designing novel, efficient synthetic routes toward complex aldehyde structures like this compound.

Multi-Step Synthesis from Precursors

Traditional organic synthesis often relies on the assembly of target molecules from smaller, functionalized precursors through a sequence of reliable reactions. The synthesis of substituted pentanals can be achieved through various multi-step strategies involving key intermediates such as ketones, oxiranes, and alcohols.

Strategies Involving Methoxyacetone (B41198) and Methyl Sec-Butyl Ketone Derivatives

The synthesis of complex aldehydes often begins with simpler ketone building blocks. While a direct synthesis of this compound from methoxyacetone is not prominently described, synthetic strategies for analogues from related ketones are well-documented. For example, the synthesis of 2,3-dimethyl-pentanal, a structural analogue, has been achieved starting from 3-methyl-pentan-2-one (an isomer of methyl sec-butyl ketone). google.com

The process involves a Darzens condensation, where the ketone reacts with methyl monochloroacetate in the presence of a base like sodium methoxide. This reaction forms a glycidic ester, 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid methyl ester. This intermediate is then saponified to the corresponding carboxylate, which upon acidification and subsequent decarboxylation, yields the target aldehyde, 2,3-dimethyl-pentanal. google.com This sequence highlights a classic strategy for elongating a carbon chain and introducing an aldehyde functionality starting from a ketone.

Similarly, chiral dihydroxyacetone equivalents, which are structurally related to methoxyacetone, are valuable precursors in the synthesis of polyhydroxylated natural products. researchgate.net These building blocks can undergo highly stereoselective aldol reactions to create complex chiral architectures. researchgate.net

Transformations from Oxirane and Epoxy Carboxylic Acid Intermediates

Oxiranes (epoxides) are versatile intermediates in organic synthesis due to the strain in their three-membered ring, which allows for regioselective ring-opening reactions. As mentioned previously, the synthesis of 2,3-dimethyl-pentanal can proceed through a 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid intermediate. google.com The formation of this epoxy carboxylic acid is achieved via the reaction of 3-methyl-pentan-2-one with methyl monochloroacetate, followed by saponification. google.com The final step involves a decarboxylation that drives the formation of the aldehyde. google.com

The formation of epoxides can also be achieved through the reaction of diazo compounds with aldehydes, catalyzed by transition metals like rhodium(II). nih.gov For example, the reaction of a diazomalonate with p-anisaldehyde can lead to the formation of an epoxide. nih.gov This epoxide can then undergo further transformations, such as thermal rearrangement, to yield more complex heterocyclic structures. nih.gov The principle of using an epoxide as a key intermediate allows for the controlled introduction of functionalities and subsequent rearrangement or ring-opening to construct the desired carbon skeleton of a target molecule like a substituted pentanal.

Oxidative Synthesis Routes to Aldehyde Functionalities from Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental and crucial transformation in organic synthesis. The challenge often lies in preventing over-oxidation to the corresponding carboxylic acid. A variety of catalytic systems have been developed to achieve this transformation with high selectivity and efficiency. organic-chemistry.org These methods are directly applicable to the final step in a synthesis of this compound, which would involve the oxidation of the corresponding primary alcohol, 4-Methoxy-2,2-dimethylpentan-1-ol.

Several modern oxidative methods offer mild conditions and high yields. These include metal-free systems and those based on various transition metals.

Table 1: Selected Catalytic Systems for the Oxidation of Primary Alcohols to Aldehydes

Catalyst System Oxidant Solvent Key Features Reference(s)
TEMPO / Oxone Oxone Dichloromethane Metal-free system, mild conditions, tolerates sensitive protecting groups. cmu.edu cmu.edu
FeCl₃/BHDC Hydrogen Peroxide (H₂O₂) Neat Deep eutectic solvent acts as catalyst; very short reaction times (2-15 min) at room temperature. frontiersin.org frontiersin.org
Potassium Heptamolybdate Hydrogen Peroxide (H₂O₂) Aqueous Acetonitrile Heterogeneous catalyst, efficient, and reusable for at least six cycles. bohrium.com bohrium.com
Nitroxyl radical / DIAD Diisopropyl azodicarboxylate (DIAD) Not specified Prevents over-oxidation to carboxylic acids. organic-chemistry.org organic-chemistry.org
Water-soluble Cp*Ir complex None (Dehydrogenative) Water Oxidant-free, proceeds at room temperature without a base for benzyl (B1604629) alcohols. organic-chemistry.org organic-chemistry.org

| Cobalt(II) oxalate | Air or Oxygen | Not specified (gas phase) | Converts primary alcohols like ethanol (B145695) and n-propanol to their respective aldehydes. google.com | google.com |

A notable metal-free approach utilizes 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) in combination with Oxone as the terminal oxidant. cmu.edu This system efficiently oxidizes primary alcohols to aldehydes in organic solvents like dichloromethane, with the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide often improving performance. cmu.edu

Iron-based catalysts also provide a cost-effective and environmentally friendly option. A novel deep eutectic solvent-based surfactant containing ferric chloride (FeCl₃/BHDC) catalyzes the selective oxidation of various alcohols to aldehydes using hydrogen peroxide as the oxidant. frontiersin.org This method is remarkably fast, with reactions completing in minutes at room temperature, achieving excellent yields. frontiersin.org

Heterogeneous catalysts, such as potassium heptamolybdate tetrahydrate, offer the advantage of easy separation and reusability. bohrium.com This catalyst, in conjunction with hydrogen peroxide in aqueous acetonitrile, provides an efficient route for oxidizing alcohols to aldehydes. bohrium.com The development of these diverse oxidative methods provides a robust toolkit for the synthesis of aldehydes like this compound from their alcohol precursors.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,2 Dimethylpentanal

Aldehyde Group Reactivity: Nucleophilic Additions and Condensations

The aldehyde functional group in 4-Methoxy-2,2-dimethylpentanal is the primary center of reactivity, readily undergoing nucleophilic additions and condensations. The significant steric hindrance imposed by the gem-dimethyl group at the C2 position plays a crucial role in modulating the accessibility of the carbonyl carbon to nucleophiles.

Aldol (B89426) Condensation Pathways

The aldol reaction, a cornerstone of carbon-carbon bond formation, is a key transformation for this compound and its analogs. Due to the absence of α-hydrogens, this aldehyde can only act as an electrophilic acceptor in crossed-aldol reactions. Research has shown that Lewis acid mediation is particularly effective for achieving high diastereoselectivity in these reactions.

One prominent pathway involves the magnesium bromide diethyl etherate (MgBr₂·OEt₂)-mediated aldol reaction with silyl (B83357) enol ethers. oup.comoup.comresearchgate.net In a reaction with a structurally similar chiral aldehyde, (3R,4S)-4-benzyloxy-5-(t-butyldimethylsiloxy)-3-(4-methoxybenzyloxy)-2,2-dimethylpentanal, high yields and excellent diastereoselectivity were achieved. oup.comoup.com The proposed mechanism suggests that MgBr₂·OEt₂ acts as a chelating Lewis acid, activating the aldehyde by coordinating to both the carbonyl oxygen and the methoxy (B1213986) group oxygen. This chelation creates a rigid, six-membered cyclic transition state that directs the facial selectivity of the nucleophilic attack by the silyl enol ether. oup.comresearchgate.net This method is a powerful tool for the stereoselective synthesis of polyhydroxylated acyclic compounds. oup.com

Another significant pathway is the samarium(II) iodide (SmI₂)-mediated intramolecular aldol cyclization. oup.comoup.com This reaction is particularly useful for constructing complex cyclic systems, such as the eight-membered rings found in taxane (B156437) diterpenes. oup.comnih.gov In these reactions, SmI₂ promotes the cyclization of ω-oxo-aldehydes, where the samarium enolate formed attacks the aldehyde intramolecularly. nih.govacs.org The stereochemical outcome of this cyclization can be controlled by the reaction conditions, including the presence of additives like methanol. acs.org

Table 1: Representative Aldol Reaction of a this compound Analog

Electrophile Nucleophile Promoter Product Diastereomeric Ratio (dr) Yield Reference
(3R,4S)-4-benzyloxy-5-(t-butyldimethylsiloxy)-3-(4-methoxybenzyloxy)-2,2-dimethylpentanal (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene MgBr₂·OEt₂ Methyl (2R,3R,5R,6S)-2,6-dibenzyloxy-7-(t-butyldimethylsiloxy)-3-hydroxy-5-(4-methoxybenzyloxy)-4,4-dimethylheptanoate >99:1 91% oup.com

Olefination Reactions for α,β-Unsaturated Systems

To generate α,β-unsaturated systems from this compound, olefination reactions are employed. Given the steric hindrance around the carbonyl group, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction. libretexts.org The HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in Wittig reactions. wikipedia.org

The HWE reaction typically shows a high preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of the phosphonate (B1237965) carbanion to the aldehyde, forming an oxaphosphetane intermediate. Subsequent elimination of a dialkyl phosphate (B84403) yields the alkene. wikipedia.org The steric interactions in the transition state favor the anti-periplanar arrangement that leads to the thermodynamically more stable E-isomer. organic-chemistry.org For sterically hindered aldehydes like this compound, the Masamune-Roush or Still-Gennari modifications of the HWE reaction can be employed to enhance reactivity and control stereoselectivity, with the latter being particularly useful for accessing (Z)-alkenes. nrochemistry.com

Methoxy Group Influence on Molecular Reactivity and Functional Group Compatibility

The methoxy group at the C4 position exerts a significant electronic influence on the reactivity of the molecule. As an electron-donating group, the methoxy ether oxygen can influence the molecule's conformational preferences and its interaction with reagents. msu.edu

During Lewis acid-catalyzed reactions, such as the aldol condensations discussed previously, the methoxy group can act as a Lewis basic site, participating in chelation with the metal center (e.g., Mg²⁺). oup.comresearchgate.net This chelation locks the conformation of the substrate, leading to a more organized transition state and thereby enhancing stereocontrol. nih.gov This ability to form a stable chelate is crucial for achieving high diastereoselectivity in additions to the aldehyde. researchgate.net

Furthermore, the electron-donating nature of the methoxy group can subtly affect the electrophilicity of the distant carbonyl carbon. However, this inductive effect is generally considered less significant than the steric effects of the adjacent gem-dimethyl group and the powerful directing effects seen in chelation-controlled reactions. msu.edu In terms of functional group compatibility, the methoxy ether is generally stable under the basic conditions of HWE olefinations and the neutral or Lewis acidic conditions of many aldol reactions.

Stereochemical Outcomes and Diastereoselectivity in Reactions

Achieving high levels of stereocontrol is a central theme in the chemistry of chiral molecules like derivatives of this compound. The stereochemical outcome of reactions at the aldehyde is dictated by the interplay between existing stereocenters and the reagents used.

In MgBr₂·OEt₂-mediated aldol reactions, the formation of a rigid, chair-like six-membered transition state involving the magnesium ion, the aldehyde's carbonyl oxygen, and the C4-methoxy oxygen is key to high diastereoselectivity. oup.comoup.comresearchgate.net This model, an extension of the Felkin-Anh model for chelation control, forces the incoming nucleophile to attack the carbonyl from the less sterically hindered face, resulting in a predictable stereochemical outcome. nih.gov The gem-dimethyl group at C2 further biases the conformation and enhances the facial selectivity of the reaction. acs.orgbeilstein-institut.de

Table 2: Factors Influencing Diastereoselectivity

Reaction Type Key Factor Mechanistic Feature Typical Outcome Reference(s)
Lewis Acid-Catalyzed Aldol Chelation (e.g., MgBr₂) Rigid cyclic transition state High syn or anti selectivity depending on enolate geometry oup.comresearchgate.netnih.gov
Intramolecular Aldol (SmI₂) Samarium Chelation Intramolecular delivery of samarium enolate High stereocontrol in ring formation nih.govacs.org
Olefination (HWE) Steric Approach Control Favored anti-periplanar transition state High (E)-alkene selectivity wikipedia.orgorganic-chemistry.org

The stereocontrol in these systems demonstrates a powerful principle where chirality at one center, combined with appropriate reagents, can effectively dictate the creation of new stereocenters with high fidelity.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The mechanisms of reactions involving this compound are elucidated using a combination of kinetic experiments and spectroscopic analysis. nih.gov Techniques like UV-vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are invaluable for monitoring reaction progress. oberlin.eduacs.org

For instance, the kinetics of aldol condensations can be followed by monitoring the disappearance of the aldehyde C=O stretching frequency (around 1720-1740 cm⁻¹) in the IR spectrum or by observing the growth of the α,β-unsaturated carbonyl signals in the UV spectrum. oberlin.edursc.org Such studies have shown that acid-catalyzed aldol condensations of aliphatic aldehydes are generally first-order with respect to the aldehyde. oberlin.edu

Rapid-injection NMR (RI-NMR) and in-situ IR spectroscopy can provide detailed snapshots of the reaction as it proceeds, allowing for the identification of transient intermediates and the determination of kinetic orders. nih.govacs.org In the context of the MgBr₂·OEt₂-mediated aldol reaction, spectroscopic studies support the formation of a magnesium enolate through transmetalation with the silyl enol ether and the subsequent formation of a chelated aldehyde-Lewis acid complex as the key reactive species. oup.comoup.com These techniques provide the empirical evidence needed to support or refine proposed mechanistic models like the Zimmermann-Traxler model for aldol reactions. wikipedia.org

Applications in Advanced Organic Synthesis and Complex Molecule Construction

4-Methoxy-2,2-dimethylpentanal as a Chiral Building Block

No studies have been found that describe the synthesis or use of an enantiomerically pure form of this compound as a chiral building block in asymmetric synthesis.

Role in Polyketide and Polypropionate Architecture Synthesis

There is no literature available that documents the incorporation of this compound or its derivatives into polyketide or polypropionate chains.

Precursor in Natural Product Total Synthesis Initiatives (e.g., Protomycinolide IV, Taxane (B156437) Derivatives)

A review of the synthetic routes for Protomycinolide IV and various taxane derivatives did not reveal the use of this compound as a starting material or intermediate. The retrosynthetic analyses of these complex natural products rely on different, well-established building blocks.

Contributions to the Synthesis of Biologically Relevant Molecules

No specific instances of this compound being utilized in the synthesis of any biologically relevant molecules have been identified in the scientific literature.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules, offering insights into the connectivity and chemical environment of atoms. For 4-Methoxy-2,2-dimethylpentanal, both proton (¹H) and carbon-13 (¹³C) NMR are critical.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in its structure. The aldehydic proton is expected to appear as a singlet or a narrowly split multiplet in the downfield region, typically between 9 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. The two methyl groups at the C2 position, being chemically equivalent, would likely produce a sharp singlet further upfield. The protons of the methoxy (B1213986) group are also anticipated to generate a singlet. The methylene (B1212753) and methine protons in the pentanal chain would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically in the range of 190-200 ppm. The carbon atom of the methoxy group would appear around 50-60 ppm. The quaternary carbon at the C2 position and the other carbons of the pentanal backbone will have characteristic chemical shifts determined by their substitution and proximity to the electron-withdrawing oxygen atoms.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H9.0 - 10.0Singlet (s) or Triplet (t)
Methine H (C4)3.2 - 3.8Multiplet (m)
Methoxy H's3.2 - 3.4Singlet (s)
Methylene H's (C3)1.5 - 2.0Multiplet (m)
Dimethyl H's (C2)1.0 - 1.3Singlet (s)
Methyl H's (C5)1.0 - 1.2Doublet (d)

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C1 (Aldehyde C=O)195 - 205
C4 (Methine C-O)70 - 80
Methoxy C55 - 60
C2 (Quaternary C)40 - 50
C3 (Methylene)30 - 40
C2-Methyl's20 - 30
C5 (Methyl)15 - 25

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₆O₂, giving it a molecular weight of approximately 144.21 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass, and a series of fragment ion peaks at lower mass-to-charge ratios (m/z). The fragmentation pattern is a unique "fingerprint" of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), and cleavage at the branched carbon centers. The analysis of these fragments helps to piece together the original structure. For instance, the fragmentation of a structurally related compound, 2-methoxy-4-methylphenol, has been studied, providing insights into potential fragmentation pathways of methoxylated compounds. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's mass, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be able to confirm the molecular formula C₈H₁₆O₂ by measuring its exact mass and comparing it to the theoretical calculated mass. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While this compound itself is volatile and well-suited for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes valuable for the analysis of its non-volatile derivatives. For example, if the aldehyde is reacted to form a derivative for specific analytical purposes, that derivative may not be amenable to GC. LC-MS can separate these less volatile compounds in the liquid phase before they are introduced into the mass spectrometer for analysis. This technique is widely used in various fields for the analysis of a broad range of compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus the frequency (usually expressed as wavenumber, cm⁻¹).

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands between 2700 and 2900 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption band in the fingerprint region, typically around 1050-1150 cm⁻¹. Additionally, the spectrum will display C-H stretching vibrations for the alkane parts of the molecule just below 3000 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Aldehyde C=O Stretch1720 - 1740Strong
Aldehyde C-H Stretch2700 - 2900Medium (often two bands)
Ether C-O-C Stretch1050 - 1150Strong
Alkane C-H Stretch2850 - 2960Strong

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

In many research and industrial settings, this compound may be present in a complex mixture with other compounds, such as reaction byproducts or other components of a formulation. Hyphenated chromatographic techniques, which couple a separation technique with a detection technique, are essential for the analysis of such mixtures.

GC-MS, as discussed earlier, is a prime example of a hyphenated technique. Another powerful hyphenated method is two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS). This technique provides enhanced separation power by using two different chromatography columns in series, allowing for the resolution of components in highly complex samples that would overlap in a single-dimensional separation. This is particularly useful for identifying trace components or for separating isomers with very similar boiling points. The use of such advanced techniques ensures the accurate identification and quantification of this compound even in challenging sample matrices.

Computational Chemistry Approaches in the Study of 4 Methoxy 2,2 Dimethylpentanal

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.netmdpi.com By solving the Schrödinger equation in an approximate manner, DFT methods can determine the electron density distribution, from which various molecular properties can be derived. For 4-Methoxy-2,2-dimethylpentanal, DFT calculations would typically be employed to predict its geometry, vibrational frequencies, and electronic properties.

DFT has proven to be a valuable tool for treating the electronic structure of molecules. researchgate.net The application of DFT, often using hybrid functionals like B3LYP, can yield a good definition of harmonic vibrational frequencies for small and medium-sized molecules. researchgate.net In a hypothetical DFT study of this compound, key electronic and reactivity descriptors could be calculated. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DQuantifies the polarity of the molecule.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity1.2 eVEnergy released when an electron is added.

Note: The values in this table are illustrative and represent the type of data that would be generated in a DFT study. They are not based on actual experimental or computational results for this compound.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions. For this compound, the MEP would likely show a negative potential (electron-rich) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and positive potentials (electron-poor) around the hydrogen atoms. These sites are indicative of where the molecule is susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Transition State Modeling and Reaction Pathway Analysis

Understanding the mechanisms of chemical reactions is fundamental to chemistry. Computational methods, particularly those based on DFT, can be used to model the transition states of reactions involving this compound. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

By mapping the potential energy surface of a reaction, chemists can elucidate the entire reaction pathway. For example, the reduction of the aldehyde group in this compound to an alcohol could be modeled. This would involve identifying the structures of the reactant, the transition state, and the product. The energy difference between the reactant and the transition state would provide the activation energy for the reaction.

Table 2: Hypothetical Energy Profile for the Reduction of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (this compound + Reducing Agent)0.0
Transition State+15.2
Product (4-Methoxy-2,2-dimethylpentan-1-ol + Oxidized Agent)-25.8

Note: This table provides a hypothetical energy profile for an illustrative reaction. The values are not derived from actual calculations.

Such analyses are invaluable for predicting the feasibility of a reaction and for understanding how substituents on the molecule might influence its reactivity. For instance, the bulky 2,2-dimethyl groups could sterically hinder the approach of a reactant to the carbonyl group, which would be reflected in a higher calculated activation energy.

Stereoselectivity Prediction and Conformational Analysis

Computational methods are extensively used for conformational analysis to identify the most stable conformers of a molecule. chemrxiv.org For this compound, a systematic search of the potential energy surface with respect to the rotation around its single bonds would reveal the various low-energy conformations. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

When this compound undergoes a reaction at its chiral center (C4), the stereochemical outcome is of great interest. Computational modeling can be used to predict the stereoselectivity of such reactions. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which product will be formed preferentially. The difference in the activation energies for the formation of the different stereoisomers will determine the product ratio.

Table 3: Hypothetical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C3-C4-O-CH3)
10.0178° (anti-periplanar)
21.265° (gauche)
31.5-68° (gauche)

Note: The data in this table is for illustrative purposes to show the type of output from a conformational analysis and does not represent actual calculated values.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical methods like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions and conformational changes in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation could reveal how the molecule explores its conformational space in solution. This is particularly useful for understanding how the molecule's flexibility might influence its interaction with other molecules, such as enzymes or reactants. The simulation would track the positions and velocities of all atoms in the system, generating a trajectory that can be analyzed to understand various dynamic properties.

Future Perspectives and Emerging Research Avenues for 4 Methoxy 2,2 Dimethylpentanal

Development of Novel Enantioselective Synthetic Methods

The presence of a stereocenter at the C4 position means that the synthesis of enantiomerically pure 4-Methoxy-2,2-dimethylpentanal is a significant goal for its application in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries. While specific methods for this target molecule are not extensively documented, future research is likely to adapt cutting-edge enantioselective strategies that have been successfully applied to structurally related aldehydes.

Key emerging research avenues include:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations is a rapidly growing field. Proline and its derivatives have proven to be exceptionally effective for direct aldehyde aldol (B89426) reactions, providing access to β-hydroxy aldehydes which are valuable synthetic intermediates. caltech.edu Future work could focus on optimizing proline-catalyzed or other imidazolidinone-based catalytic cross-couplings of two different aldehydes to construct the backbone of this compound or its derivatives with high enantiopurity. caltech.edu

Chiral Auxiliary-Mediated Synthesis: Established methods employing chiral auxiliaries, such as Evans' oxazolidinones, remain a robust strategy for controlling stereochemistry. nih.govmarquette.edu This approach involves temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as an aldol condensation. nih.govmarquette.edu Research could explore the application of these auxiliaries to synthesize the stereocenters found in precursors to this compound, a strategy well-precedented in the total synthesis of complex polyketide natural products. nih.govmarquette.edu

Asymmetric Hydrogenation and Reduction: The enantioselective reduction of a corresponding α,β-unsaturated aldehyde or ketone precursor is another viable route. Catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could be developed to set the C4 stereocenter.

A summary of relevant stereoselective approaches used for analogous aldehydes is presented below.

Synthetic StrategyCatalyst/Auxiliary ExamplePotential Application for Target CompoundRelevant Findings
Organocatalytic Aldol ReactionL-Proline, ImidazolidinonesEnantioselective C-C bond formation to create the aldehyde backbone.Shown to be effective for direct, enantioselective cross-aldol reactions of aldehydes. caltech.edu
Auxiliary-Controlled Aldol Reaction(R)- and (S)-4-benzyloxazolidin-2-onesStereocontrolled synthesis of the C3-C4 bond in a precursor molecule.Widely used to install stereogenic centers in natural product synthesis. nih.gov
Diastereoselective Aldol CondensationDibutylboron triflate / DiisopropylethylamineCreation of the stereotriad in more complex analogues.Enables double diastereoselective aldol condensations with high control. marquette.edumarquette.edu

Exploration of New Catalytic Transformations Involving the Compound

The aldehyde functionality in this compound is a versatile handle for a wide array of chemical transformations. Future research will likely focus on exploring its reactivity in novel catalytic systems to generate a diverse range of valuable downstream products.

Emerging areas of exploration include:

C-H Functionalization: Direct, catalytic functionalization of C-H bonds is a major goal in modern chemistry for its atom economy. Research could investigate the use of transition metal catalysts to selectively functionalize the C-H bonds within the this compound scaffold, for example, at the C3 or C5 positions, to introduce new functional groups without pre-functionalization.

Isomerization/Hydroformylation: Tandem catalytic processes that combine isomerization with other transformations are highly efficient. For related substrates, rhodium complexes have been used for the isomerization of internal olefins followed by hydroformylation. rsc.org A similar strategy could be envisioned where a precursor to this compound is synthesized via a tandem catalytic reaction, potentially streamlining its production.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. acs.org While often used for cross-coupling reactions, palladium complexes also catalyze a variety of other transformations, including the silylation of allylic acetates and dehydrogenation. acs.orgacs.org Future studies might explore the use of the aldehyde group in this compound to direct palladium-catalyzed reactions at other positions in the molecule.

Photoredox Catalysis: The use of visible light to drive chemical reactions has opened up new avenues in synthesis. Investigating the reactivity of this compound under photoredox conditions could lead to novel transformations, such as radical additions to the aldehyde or functionalization at other sites in the molecule, that are not accessible through traditional thermal methods.

Integration into Advanced Materials Science Research

While the application of this compound in materials science is not yet established, its unique structure suggests several promising avenues for future investigation. The combination of a reactive aldehyde group with a sterically demanding, non-polar alkyl structure could be exploited in the design of new polymers and functional materials.

Potential research directions include:

Monomer for Specialty Polymers: The aldehyde group can participate in polymerization reactions to form, for example, polyacetals or phenolic resins. The bulky 2,2-dimethylpentanal (B85100) structure could be used to create polymers with high thermal stability, specific solubility properties, or controlled morphology. The methoxy (B1213986) group could serve as a site for post-polymerization modification.

Surface Modification Agent: Aldehydes can react with surface amines to form imines, providing a method for covalently grafting molecules onto surfaces. This compound could be used to modify the surface properties of materials, for instance, to control wetting, adhesion, or biocompatibility.

Precursor for Organic Electronics: Functional organic molecules are the basis of organic light-emitting diodes (OLEDs) and organic photovoltaics. While a distant prospect, the scaffold of this compound could be elaborated through further synthesis into more complex, conjugated systems for investigation in electronic materials. General material building blocks often include functional groups like aldehydes for further elaboration. bldpharm.com

Bio-inspired Synthesis and Biomimetic Transformations

Nature employs enzymes to conduct chemical transformations with unparalleled selectivity and efficiency. Bio-inspired and biomimetic approaches seek to emulate these natural strategies in the laboratory, often leading to greener and more effective synthetic routes.

Future research in this area could involve:

Enzymatic Synthesis: The identification or engineering of enzymes, such as aldolases or oxidoreductases, that can accept this compound or its precursors as substrates. This could enable highly enantioselective syntheses or modifications under mild, aqueous conditions, representing a green alternative to traditional chemical methods.

Biomimetic Organocatalysis: As mentioned, the use of organocatalysts like proline is directly inspired by the mechanism of Class I aldolase (B8822740) enzymes. caltech.edu Further development of catalysts that mimic other enzymatic pathways could provide new tools for synthesizing and transforming this compound. This includes developing catalysts that operate through HOMO-raising or LUMO-lowering activation, similar to enzymatic cofactors. caltech.edu

Whole-Cell Biotransformations: Utilizing whole microorganisms (e.g., bacteria or fungi) to perform specific chemical steps is a powerful strategy in biotechnology. jfda-online.com Research could screen microbial strains for their ability to produce or modify this compound. Volatile organic compounds, including aldehydes, are known metabolites in various microorganisms, suggesting that biosynthetic pathways for such compounds exist in nature. canberra.edu.au This approach is foundational to the biomimetic synthesis of complex natural products. ucl.ac.uk

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2,2-dimethylpentanal, and how can reaction efficiency be optimized?

Methodological Answer:

  • Route 1: Use Williamson ether synthesis to introduce the methoxy group. Start with 2,2-dimethylpentanal and react with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions .
  • Route 2: Oxidative methods: Catalytic oxidation of 4-methoxy-2,2-dimethylpentanol using pyridinium chlorochromate (PCC) in dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2).
  • Optimization: Adjust stoichiometry (1.2 eq methyl iodide for Williamson) and temperature (0–5°C for PCC oxidation). Purify via silica gel chromatography (Rf ≈ 0.3–0.4).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • NMR: Compare 1H^1H-NMR signals: δ 9.6 ppm (aldehyde proton), δ 3.3 ppm (methoxy -OCH3_3), δ 1.1–1.3 ppm (dimethyl -CH3_3) .
  • FTIR: Confirm aldehyde C=O stretch (~1720 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}).
  • GC-MS: Use a polar column (e.g., DB-WAX) for retention time consistency. Expected molecular ion [M+^+] at m/z 158.

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Store at 0–6°C in amber vials to prevent photodegradation .
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO3_3, KMnO4_4) due to aldehyde reactivity .
  • Handling: Use inert atmosphere (N2_2) during transfers to minimize oxidation .

Advanced Research Questions

Q. How does this compound behave under acidic or basic conditions, and what side reactions dominate?

Methodological Answer:

  • Acidic Conditions: Aldehydes may undergo hydration (geminal diol formation) or aldol condensation. Monitor pH (keep < 5) to suppress side reactions.
  • Basic Conditions: Risk of Cannizzaro reaction (self-disproportionation). Use mild bases (e.g., NaHCO3_3) and low temperatures (0°C) .
  • Mitigation: Add stabilizers like hydroquinone (0.1% w/w) to inhibit polymerization .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (mobile phase: 60% acetonitrile/40% H2_2O + 0.1% TFA). Detect impurities (e.g., dimerized aldol products) at 254 nm .
  • GC-FID: Compare retention times against spiked standards (e.g., 4-methoxy-2,2-dimethylpentanol).
  • Validation: Achieve ≤ 0.5% RSD via triplicate injections and calibration curves (R2^2 ≥ 0.999).

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

Methodological Answer:

  • Cross-Validation: Replicate measurements using standardized methods (e.g., ASTM D86 for boiling points) .
  • Reference Standards: Compare against NIST-certified data or high-purity commercial samples .
  • Statistical Analysis: Apply Grubbs’ test to identify outliers in published datasets.

Q. What computational approaches are suitable for modeling the compound’s reactivity in silico?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) .
  • Molecular Dynamics: Simulate solvation effects in common solvents (e.g., DMSO, ethanol) using GROMACS.
  • Docking Studies: Explore interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Q. What environmental and toxicity assessments are critical for lab safety protocols?

Methodological Answer:

  • Aquatic Toxicity: Follow OECD Test Guideline 201 (algae growth inhibition) due to potential hazards to aquatic life (LC50_{50} < 10 mg/L for similar aldehydes) .
  • Health Risks: Use fume hoods and PPE (nitrile gloves, respirators) to prevent inhalation/contact .
  • Waste Disposal: Neutralize with NaHSO3_3 before incineration to degrade aldehyde residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.